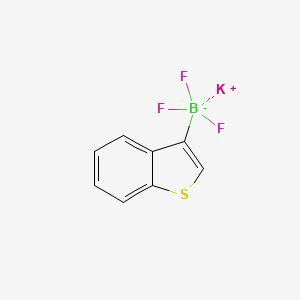

Potassium benzothiophene-3-trifluoroborate

Description

Evolution of Organotrifluoroborates as Versatile Synthetic Reagents

The landscape of synthetic organic chemistry has been profoundly shaped by the development of organoboron reagents, particularly for carbon-carbon bond formation. nih.gov While boronic acids and their esters have long been staples in transition metal-catalyzed reactions like the Suzuki-Miyaura cross-coupling, they possess inherent limitations, such as a tendency toward protodeboronation and potential instability. galchimia.comresearchgate.netnih.gov

The introduction of potassium organotrifluoroborates marked a significant advancement in the field. galchimia.com These tetracoordinate boron species are crystalline, monomeric solids that exhibit exceptional stability to air and moisture, allowing them to be stored on the bench for extended periods without degradation. pitt.eduupenn.edusigmaaldrich.com This stability contrasts sharply with many of their tricoordinate counterparts, such as boronic acids, which can be prone to dehydration to form cyclic anhydrides. upenn.edu

The enhanced stability of organotrifluoroborates does not compromise their reactivity; in many cases, they have proven to be more reactive than corresponding boronic acids or esters in cross-coupling reactions. researchgate.net They serve as excellent surrogates for boronic acids, readily prepared from them or other organoboron intermediates by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.govacs.org Their utility is broad, encompassing the transfer of alkyl, alkenyl, alkynyl, and aryl groups in various synthetic transformations. galchimia.comacs.org This combination of easy handling, high stability, and robust reactivity has solidified the role of potassium organotrifluoroborates as indispensable and often superior reagents in contemporary organic synthesis. pitt.eduupenn.edu

| Reagent Type | General Structure | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Boronic Acids | R-B(OH)₂ | Readily available, well-established reactivity. nih.gov | Prone to protodeboronation and trimerization (boroxines); can be unstable. researchgate.netnih.gov |

| Boronate Esters | R-B(OR')₂ | Improved stability over boronic acids; tunable properties. | Preparation adds expense and reduces atom economy. acs.org |

| Potassium Organotrifluoroborates | [R-BF₃]K⁺ | Excellent air and moisture stability; crystalline solids; often enhanced reactivity; less prone to protodeboronation. pitt.edusigmaaldrich.comupenn.edu | Requires specific activation conditions in some reactions. |

Significance of Benzothiophene (B83047) Scaffolds in Advanced Organic Chemistry and Materials Science

The benzothiophene moiety, a bicyclic system consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in chemistry. numberanalytics.comnih.gov Its unique electronic and structural properties make it a valuable building block in diverse fields, particularly medicinal chemistry and materials science. numberanalytics.comresearchgate.net

In medicinal chemistry, the benzothiophene scaffold is present in numerous pharmacologically active compounds and clinical drugs, including the asthma treatment Zileuton and the selective estrogen receptor modulator Raloxifene. researchgate.netrsc.org Derivatives of benzothiophene have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. nih.govresearchgate.netnih.gov The electron-rich sulfur atom and the planar, aromatic nature of the core structure are crucial for interactions with biological targets. researchgate.net This has made it a focal point for medicinal chemists in the design of new therapeutic agents. nih.govresearchgate.net

In materials science, the benzothiophene skeleton is a key component in the development of advanced organic materials. mdpi.com Its rigid, planar structure and potential for π-π stacking facilitate charge transport, making it an ideal component for organic electronics. researchgate.net Benzothiophene-based compounds have been successfully incorporated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), where they contribute to the performance and stability of the devices. numberanalytics.comresearchgate.net

Rationale for Investigating Potassium Benzothiophene-3-trifluoroborate within the Organoboron Chemistry Landscape

The investigation of this compound is driven by the strategic goal of combining the synthetic advantages of the organotrifluoroborate group with the functional importance of the benzothiophene scaffold. nih.gov This reagent provides a stable, reliable, and efficient method for incorporating the valuable benzothiophene-3-yl moiety into more complex molecular architectures. scispace.com

As a coupling partner in Suzuki-Miyaura reactions, potassium heteroaryltrifluoroborates have been shown to be highly effective for the synthesis of heterobiaryls, which are common structures in pharmaceuticals and functional materials. nih.gov The use of the trifluoroborate salt of benzothiophene overcomes many of the challenges associated with the corresponding boronic acid, such as instability and the need for excess reagent due to protodeboronation. nih.govscispace.com Research has demonstrated that the position of the trifluoroborate group on the thiophene ring does not negatively impact coupling efficiency, with both 2- and 3-substituted isomers reacting in excellent yields. scispace.com

By employing this compound, chemists can leverage a bench-stable precursor to construct complex molecules under mild and efficient reaction conditions. nih.govsigmaaldrich.com This facilitates the rapid synthesis of libraries of novel benzothiophene-containing compounds for screening in drug discovery or for the development of new organic materials, making it a powerful tool in the landscape of modern organoboron chemistry. acs.orgnih.gov

| Heteroaryltrifluoroborate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| Potassium furan-2-yltrifluoroborate | 4-Chlorotoluene | 2-(p-tolyl)furan | 95 |

| Potassium thiophen-2-yltrifluoroborate | 4-Bromobenzonitrile (B114466) | 4-(thiophen-2-yl)benzonitrile | 98 |

| Potassium thiophen-3-yltrifluoroborate | 4-Bromobenzonitrile | 4-(thiophen-3-yl)benzonitrile | 93 |

| Potassium N-Boc-pyrrol-2-yltrifluoroborate | 4-Chloroanisole | tert-butyl 2-(4-methoxyphenyl)-1H-pyrrole-1-carboxylate | 98 |

| Data sourced from studies on heteroaryltrifluoroborate cross-coupling reactions. nih.govscispace.com |

Properties

IUPAC Name |

potassium;1-benzothiophen-3-yl(trifluoro)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3S.K/c10-9(11,12)7-5-13-8-4-2-1-3-6(7)8;/h1-5H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEOIXLPVLKJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CSC2=CC=CC=C12)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3KS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000160-73-5 | |

| Record name | Borate(1-), benzo[b]thien-3-yltrifluoro-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000160-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for Potassium Benzothiophene 3 Trifluoroborate and Its Derivatives

Preparation of the Core Potassium Benzothiophene-3-trifluoroborate Scaffold

The synthesis of the this compound core structure can be achieved through several strategic approaches, primarily involving the formation of the trifluoroborate salt from a suitable organoboron precursor. These methods offer versatility and access to the target compound from various starting materials.

The most common and straightforward method for preparing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.govorgsyn.org This protocol is widely applicable to a range of aromatic and heteroaromatic systems, including the benzothiophene (B83047) scaffold. nih.govorgsyn.org The process involves dissolving the precursor, benzothiophene-3-boronic acid, in a solvent like methanol (B129727) or acetone, followed by the addition of an aqueous solution of KHF₂. orgsyn.org The reaction is typically rapid, leading to the precipitation of the stable, crystalline this compound salt, which can be isolated by simple filtration and recrystallization. orgsyn.orgpitt.edu

The general transformation is depicted below: Benzothiophene-3-boronic acid + KHF₂ → this compound

This method's key advantages are the use of inexpensive and readily available KHF₂, operational simplicity, and the high purity of the isolated product. nih.govorgsyn.org The stability of the resulting trifluoroborate salt makes it an ideal boronic acid surrogate that can be stored for extended periods without degradation. orgsyn.org

The sequence proceeds in a one-pot fashion:

Halogen-Metal Exchange: A 3-halobenzothiophene (e.g., 3-bromobenzothiophene) reacts with an organolithium reagent like n-butyllithium at low temperatures to form 3-lithiobenzothiophene. bldpharm.com

Borylation: The resulting organolithium species is treated in situ with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to form a boronate ester. nih.govthieme-connect.com

Hydrolysis and Fluorination: Subsequent hydrolysis of the boronate ester yields the crude boronic acid, which is not isolated but directly treated with an aqueous solution of KHF₂ to afford the final this compound salt. bldpharm.comcaltech.edu

This method is particularly valuable for creating substituted benzothiophene trifluoroborates where the initial boronic acids might be difficult to synthesize directly.

The inherent stability of the trifluoroborate group allows for chemical modifications on the aromatic ring, a feature that is less feasible with more reactive organoboron species. bldpharm.com A key strategy involves preparing a halogenated aryltrifluoroborate and then using the halogen as a handle for further functionalization. For instance, potassium azidoaryltrifluoroborates have been successfully prepared from the corresponding haloaryltrifluoroborates. scilit.com This concept can be extended to the benzothiophene system.

A synthetic sequence could involve:

Preparation of a Halo-Benzothiophene Trifluoroborate: Synthesis of a precursor like potassium 2-bromo-benzothiophene-3-trifluoroborate using the methods described in sections 2.1.1 or 2.1.2.

Functional Group Interconversion: The bromo-substituted trifluoroborate can then undergo reactions such as nucleophilic substitution or transition-metal-catalyzed cross-coupling to introduce new functional groups, all while the C-B bond remains intact.

This approach opens pathways to a diverse library of functionalized benzothiophene-3-trifluoroborates, which are valuable building blocks for complex molecule synthesis. pitt.edu

Strategies for Introducing the Benzothiophene Moiety onto Trifluoroborate Frameworks

An alternative retrosynthetic approach involves attaching the benzothiophene ring to a pre-existing trifluoroborate-containing molecule. While less common for this specific target, the chemistry of organotrifluoroborates supports such strategies. For example, palladium-catalyzed cross-coupling reactions can be used to connect heterocyclic fragments. A potential, though less direct, route could involve coupling a functionalized benzothiophene, such as a halobenzothiophene, with a molecule containing a trifluoroboratomethyl group. nih.gov This leverages the utility of potassium halomethyltrifluoroborates as building blocks for more complex structures that are not easily accessible through other means. nih.gov

Enantioselective and Stereocontrolled Synthesis of Chiral Benzothiophene-3-trifluoroborate Analogs

While this compound itself is achiral, the development of enantioselective methods is crucial for synthesizing chiral derivatives, which are of significant interest in medicinal chemistry and materials science. Chiral organotrifluoroborates can be accessed through several modern synthetic strategies.

One prominent approach is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones, which can construct chiral carbocyclic frameworks with high enantioselectivity. rsc.org This methodology could be adapted to create benzothiophene derivatives bearing a chiral center by using a substituted benzothiophene-3-boronic acid as the nucleophile in an asymmetric conjugate addition reaction.

Another powerful technique is the iridium-catalyzed enantioselective hydrogenation of boron-containing heterocycles, such as 1,2-azaborines, to produce chiral δ-aminoboronic esters. chemrxiv.org While not a direct synthesis of a trifluoroborate, the resulting chiral boronic esters can be readily converted to their corresponding trifluoroborate salts. This demonstrates the potential for creating chiral benzothiophene-based trifluoroborates through the asymmetric modification of boron-containing heterocyclic precursors.

The development of chiral catalysts that can control stereochemistry in reactions involving organoboron reagents is an active area of research. rsc.orgnih.gov For example, chiral aminophenol-derived boron-based catalysts have been shown to facilitate enantioselective allyl and allenyl additions to ketones, where electrostatic interactions between the catalyst and substrate play a key role in achieving high enantiomeric ratios. nih.gov Such principles could be applied to design catalysts for the asymmetric synthesis of chiral benzothiophene trifluoroborate analogs.

Emerging Electrochemical Methods for Borylation and Trifluoroborate Formation

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to traditional metal-catalyzed reactions. thieme-connect.comresearchgate.net Electrochemical methods have been successfully applied to the synthesis of potassium aryltrifluoroborates. thieme-connect.comresearchgate.net This approach typically involves the electrochemical reduction of an aryl halide, such as 3-bromobenzothiophene, in an undivided cell. thieme-connect.com The reduction generates an aryl radical or anion that is trapped by a borate ester, like triisopropyl borate, present in the reaction mixture. researchgate.net The reaction is completed by the standard workup with KHF₂ to yield the desired potassium aryltrifluoroborate. thieme-connect.com

Key features of the electrochemical synthesis include:

Mild Conditions: Reactions are often run at room temperature. thieme-connect.com

Catalyst-Free: The method avoids the use of expensive and potentially toxic transition-metal catalysts. researchgate.net

High Functional Group Tolerance: The electronic properties of substituents on the aryl halide have been shown to have little effect on the reaction yield. researchgate.net

Recent advancements in electrosynthesis also explore the oxidative functionalization of organotrifluoroborates. Pulsed electrosynthesis has been shown to enable the efficient generation of aryl radicals from potassium aryltrifluoroborate salts, which can then be used to form new carbon-heteroatom bonds (C-P, C-S, C-Se). nih.gov This oxidative approach complements the reductive synthesis and expands the utility of organotrifluoroborates as versatile synthetic intermediates. chemrxiv.org

Table 1: Comparison of Synthetic Strategies for Potassium Aryltrifluoroborates

| Method | Precursor | Key Reagents | Advantages | Limitations | References |

|---|---|---|---|---|---|

| Direct Fluoroboration | Boronic Acid | KHF₂ | Simple, high yield, inexpensive | Requires pre-synthesis of boronic acid | nih.govorgsyn.org |

| Transmetalation | Halo-arene | Organolithium/Grignard, Trialkyl borate, KHF₂ | Access from readily available halides | Requires cryogenic temperatures, sensitive reagents | bldpharm.comorganic-chemistry.org |

| Electrochemical Reduction | Halo-arene | Trialkyl borate, KHF₂ | Catalyst-free, mild conditions, sustainable | Requires specialized electrochemical equipment | thieme-connect.comresearchgate.net |

Flow Chemistry Approaches for Scalable Synthesis of Benzothiophene Trifluoroborates

The transition from laboratory-scale synthesis to industrial-scale production of complex organoboron compounds, such as this compound, presents significant challenges. Traditional batch processing methods can be limited by issues related to heat and mass transfer, reaction control, safety, and resource efficiency. acs.orgresearchgate.net Flow chemistry, or continuous flow processing, has emerged as a powerful enabling technology to overcome these limitations, offering a more sustainable, efficient, and scalable manufacturing paradigm. polimi.ituc.pt This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors, providing superior control over reaction parameters. polimi.itnih.gov

The synthesis of potassium organotrifluoroborates, a class of compounds to which this compound belongs, often involves highly reactive organometallic intermediates and cryogenic conditions, making it an ideal candidate for flow chemistry applications. acs.orgwiley-vch.de The enhanced safety profile of flow reactors is a key advantage, as the small internal volume minimizes the amount of hazardous material present at any given time. nih.govcore.ac.uk

A well-documented example that serves as a model for the scalable synthesis of this compound is the production of potassium bromomethyltrifluoroborate. researchgate.net This process was successfully scaled from grams to over 100 kilograms using a continuous flow strategy, demonstrating the industrial viability of the technology. acs.orgresearchgate.net The synthesis involves the low-temperature lithiation of a dihalomethane followed by reaction with a borate ester. This sequence, when performed in a flow reactor, allows for precise temperature control (e.g., -60 °C), which is crucial for managing the stability of the reactive intermediates. acs.orgresearchgate.net

The general flow process for a potassium aryltrifluoroborate, extrapolated for benzothiophene-3-trifluoroborate, would typically involve the following steps:

Reagent Stream Preparation : Two or more separate solutions are prepared. For instance, one stream would contain 3-bromobenzothiophene and a trialkyl borate (e.g., triisopropyl borate) in a suitable solvent like tetrahydrofuran (B95107) (THF). A second stream would consist of a strong organolithium base, such as n-butyllithium, in a solvent like hexanes. acs.orgacs.org

Continuous Mixing and Reaction : The reagent streams are continuously pumped and combined in a mixing unit (e.g., a T-piece) before entering a temperature-controlled flow reactor. researchgate.netresearchgate.net The reactor could be a coiled capillary, a plate reactor, or a more sophisticated system like a multijet oscillating disc reactor. researchgate.netacs.org The precise control over mixing and the short residence time (often seconds to minutes) at cryogenic temperatures prevent decomposition and side reactions. wiley-vch.deacs.org

In-line Quenching and Formation of Trifluoroborate : The stream exiting the reactor, containing the borate ester intermediate, is then continuously mixed with an aqueous solution of a fluoride source, such as potassium hydrogen fluoride (KHF₂) or hydrofluoric acid (HF), to form the stable potassium trifluoroborate salt. acs.orgnih.gov

Collection and Isolation : The final product stream is collected, and the this compound can be isolated through standard workup procedures. The modular nature of flow systems also allows for the integration of in-line purification or subsequent reaction steps, a concept known as "telescoping". uc.pttue.nlchim.it

This methodology provides significant advantages in yield, purity, and throughput compared to batch synthesis. The ability to operate continuously for extended periods enables the production of large quantities of the target compound with a much smaller manufacturing footprint. acs.orgresearchgate.net

Detailed Research Findings & Data Table

Research into the continuous flow synthesis of related organotrifluoroborates provides valuable data that underscores the potential for producing this compound. For example, the synthesis of potassium bromomethyltrifluoroborate was scaled up successfully in a pilot plant setting. acs.orgresearchgate.net The process utilized a shell and tube reactor with a small internal volume (35 mL) to maintain cryogenic temperatures and handle the exothermicity of the lithiation reaction safely. acs.org This approach enabled a production rate that would be impractical and hazardous in large-batch reactors.

The table below summarizes typical parameters from a scaled-up, continuous flow synthesis of a model potassium organotrifluoroborate, which can be considered representative for the synthesis of this compound.

| Parameter | Value/Condition | Significance |

|---|---|---|

| Starting Material (Analog) | Dibromomethane, Triisopropyl borate | Precursors for the borate ester formation. acs.org For the target compound, this would be 3-bromobenzothiophene. |

| Reagent | n-Butyllithium in hexanes (2.5 M) | Strong base for generating the highly reactive organolithium intermediate. researchgate.net |

| Reactor Type | Shell and Tube Reactor | Provides excellent heat transfer for maintaining cryogenic temperatures. acs.org |

| Reaction Temperature | -60 °C | Crucial for the stability of the organolithium intermediate, minimizing side products. acs.org |

| Residence Time | ~2 minutes | Short reaction time enabled by efficient mixing and heat transfer in the flow reactor. acs.org |

| Trifluoroborate Formation | Aqueous Hydrofluoric Acid (HF) | Converts the intermediate borate ester to the final stable trifluoroborate salt. acs.org KHF₂ is another common reagent. nih.gov |

| Yield (Solution) | 60-76% | Demonstrates high efficiency for the flow process, comparable to or exceeding batch methods. acs.org |

| Scale of Production | >100 kg in < 4 weeks | Highlights the exceptional scalability and throughput of the continuous flow approach. acs.orgresearchgate.net |

By adopting these established flow chemistry principles, the synthesis of this compound and its derivatives can be rendered more efficient, safer, and economically viable for large-scale applications in pharmaceutical and materials science research.

Reactivity and Mechanistic Investigations of Potassium Benzothiophene 3 Trifluoroborate

Transition Metal-Catalyzed Transformations

The utility of potassium benzothiophene-3-trifluoroborate is most prominently displayed in transition metal-catalyzed cross-coupling reactions. These processes, primarily driven by palladium and nickel catalysts, facilitate the construction of complex molecular architectures, which are pivotal in the development of pharmaceuticals, agrochemicals, and materials science. The benzothiophene (B83047) motif is a key structural element in numerous biologically active compounds, and efficient methods for its incorporation are of high value. Potassium organotrifluoroborates, in general, are favored coupling partners due to their stability towards air and moisture, ease of handling, and their ability to be used in near-stoichiometric amounts, which contrasts with the often-required excess of other organoboron reagents like boronic acids. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the Suzuki-Miyaura coupling is one of its most powerful tools for C-C bond formation. This compound serves as an effective nucleophilic partner in these reactions.

The Suzuki-Miyaura reaction enables the coupling of this compound with a wide array of organic electrophiles, most commonly aryl and heteroaryl halides or triflates. While specific studies focusing exclusively on the 3-isomer are limited, extensive research on related potassium heteroaryltrifluoroborates, including the benzothiophen-2-yl isomer, provides a strong foundation for understanding its reactivity. nih.gov

Research has demonstrated that potassium heteroaryltrifluoroborates can be successfully coupled with various aryl and heteroaryl chlorides and bromides. nih.gov For instance, the coupling of potassium benzothiophen-2-yltrifluoroborate with 4-chlorobenzonitrile (B146240), a challenging substrate, has been achieved in high yield (82%) using a palladium acetate (B1210297) catalyst and a sterically hindered phosphine (B1218219) ligand such as RuPhos. nih.gov These reactions are typically performed in a biphasic solvent system, such as toluene/water or ethanol/water, with a base like sodium carbonate or cesium carbonate. nih.govorganic-chemistry.org The conditions are generally mild and tolerate a broad range of functional groups on both coupling partners. organic-chemistry.org

The scope of electrophiles is not limited to aryl halides. Alkenyl bromides have also been shown to be effective coupling partners for potassium aryl- and heteroaryltrifluoroborates, leading to the stereospecific formation of substituted alkenes. organic-chemistry.org These reactions often utilize a Pd(PPh₃)₄ catalyst system with cesium carbonate as the base. organic-chemistry.org

Below is an interactive data table illustrating the typical scope of Suzuki-Miyaura couplings of potassium heteroaryltrifluoroborates with various electrophiles, which is analogous to the expected reactivity of this compound.

Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates

| Heteroaryltrifluoroborate | Electrophile | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Potassium Benzothiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol/H₂O | 82 | nih.gov |

| Potassium Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol/H₂O | 92 | nih.gov |

| Potassium Phenyltrifluoroborate | (E)-β-Bromostyrene | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 95 | organic-chemistry.org |

| Potassium Thiophen-2-yltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol/H₂O | 93 | nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction involving potassium organotrifluoroborates is generally understood to proceed through a series of well-defined steps. While detailed mechanistic studies specifically for this compound are not extensively documented, the pathway can be inferred from studies on related aryl and heteroaryl trifluoroborates. researchgate.net

The currently accepted mechanism involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the electrophile (e.g., an aryl halide, Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: This is often the rate-determining step. The organotrifluoroborate, [R-BF₃]K, is activated by the base (e.g., carbonate or hydroxide). The exact nature of the active boron species is still a subject of study, but it is believed to involve the formation of a trihydroxyborate or a related species. This activated boron compound then transfers the organic group (in this case, the benzothiophen-3-yl moiety) to the Pd(II) center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-R).

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

NMR studies on the coupling of dibromothiophenes have suggested that for these systems, transmetalation is the rate-limiting step. nih.gov The high stability of the C-B bond in organotrifluoroborates necessitates activation by a base to facilitate the transfer of the organic group to the palladium center.

Nickel-Catalyzed Cross-Coupling and Functionalization Reactions

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions. Nickel catalysts have shown particular promise for the formation of C(sp²)-C(sp³) bonds and in electrochemical transformations.

The formation of a bond between an sp²-hybridized carbon of an aromatic ring and an sp³-hybridized carbon of an alkyl group is a valuable transformation in organic synthesis. Nickel catalysts have proven to be particularly effective for this type of coupling. Research has shown that potassium aryl- and heteroaryltrifluoroborates can be successfully coupled with unactivated alkyl halides. acs.org

A study on the nickel-catalyzed cross-coupling of various heteroaryl nucleophiles with alkyl halides demonstrated the successful coupling of thiophene-3-boronic acid, a close analog of the title compound. acs.org This suggests that this compound would also be a viable substrate under similar conditions. These reactions typically employ a nickel(II) precatalyst, such as NiCl₂(dme), and a nitrogen-based ligand like bathophenanthroline, with a suitable base in a polar aprotic solvent. acs.org An important feature of this methodology is its ability to tolerate a wide range of functional groups on both coupling partners. acs.org

The table below, based on data for related heteroaryltrifluoroborates, illustrates the potential scope of nickel-catalyzed C(sp²)-C(sp³) cross-coupling reactions involving this compound.

Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling of Potassium Heteroaryltrifluoroborates

| Heteroaryltrifluoroborate | Alkyl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Potassium 2-Benzofuranyltrifluoroborate | 1-Iodopentane | NiCl₂(dme) | Bathophenanthroline | K₃PO₄ | Dioxane | 85 | acs.org |

| Potassium 4-Pyridinyltrifluoroborate | 1-Bromo-3-phenylpropane | NiCl₂(dme) | Bathophenanthroline | K₃PO₄ | Dioxane | 75 | acs.org |

| Potassium 2-Thiophenyltrifluoroborate | 1-Iodopentane | NiCl₂(dme) | Bathophenanthroline | K₃PO₄ | Dioxane | 91 | acs.org |

| Potassium 4-Methoxyphenyltrifluoroborate | 1-Chloro-4-fluorobenzene | NiCl₂(dme) | L-Prolinol | K₃PO₄ | Dioxane | 70 | acs.org |

Electrochemical methods in organic synthesis are gaining traction as a green and efficient alternative to traditional methods that often rely on stoichiometric chemical oxidants or reductants. Nickel-catalyzed electrochemical arylations have been developed for a variety of transformations, including C-C and C-heteroatom bond formation. nih.gov

In the context of aryltrifluoroborates, electrochemical nickel catalysis has been successfully applied to the C(sp²)-C(sp³) cross-coupling of benzylic trifluoroborates with aryl halides. nih.gov These reactions proceed under redox-neutral conditions in an undivided electrochemical cell, using a simple nickel salt like NiCl₂·glyme as the catalyst with a polypyridine ligand. nih.gov

The proposed mechanism for these electrochemical couplings often involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) or Ni(I) species at the cathode. This species then enters a catalytic cycle that can involve radical intermediates. For instance, in the coupling of benzylic trifluoroborates, an unconventional radical transmetalation mechanism is suggested. nih.gov While specific applications to this compound have not been detailed, the general success of this methodology with other organotrifluoroborates indicates its potential applicability. This approach offers a mild and powerful tool for the functionalization of the benzothiophene core. nih.gov

Rhodium-Catalyzed Reactivity

Rhodium catalysts have proven to be powerful tools for the functionalization of organoboron compounds, and this compound is a viable substrate for such transformations. These reactions often proceed through intermediates where the rhodium center is coordinated to the benzothiophene moiety, enabling a range of subsequent transformations.

Rhodium-catalyzed 1,4-conjugate addition of aryltrifluoroborates to α,β-unsaturated carbonyl compounds is a well-established method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of the benzothiophene-3-yl group at the β-position of enones, enoates, and other Michael acceptors. The reaction is typically carried out in the presence of a rhodium(I) catalyst, such as [Rh(acac)(CO)2] or [Rh(cod)Cl]2, often with a phosphine ligand. The choice of ligand can influence the efficiency and selectivity of the reaction.

The generally accepted mechanism involves the transmetalation of the benzothiophenyl group from the trifluoroborate to the rhodium(I) center, forming a rhodium(I)-benzothiophenyl intermediate. This species then undergoes migratory insertion across the double bond of the unsaturated substrate, leading to a rhodium enolate. Subsequent protonolysis or hydrolysis of the rhodium enolate regenerates the catalyst and furnishes the β-benzothiophenyl-substituted product. The regioselectivity is dictated by the inherent reactivity of the α,β-unsaturated system, with the nucleophilic benzothiophenyl group adding to the electrophilic β-carbon.

While specific studies on the chemo- and regioselective additions of this compound are not extensively documented, the reactivity is expected to be analogous to other aryltrifluoroborates. For instance, the addition to unsymmetrical Michael acceptors would likely favor the formation of the product resulting from the addition to the less sterically hindered or more electronically activated double bond.

Table 1: Representative Rhodium-Catalyzed Conjugate Additions of Aryltrifluoroborates

| Entry | Michael Acceptor | Rhodium Catalyst | Ligand | Product | Yield (%) |

| 1 | Cyclohexenone | [Rh(acac)(CO)2] | dppb | 3-(Aryl)cyclohexanone | High |

| 2 | Methyl Vinyl Ketone | [Rh(cod)Cl]2 | PPh3 | 4-(Aryl)butan-2-one | Good |

| 3 | Acrylonitrile | [Rh(acac)(CO)2] | dppf | 3-(Aryl)propanenitrile | Moderate |

This table presents generalized data for aryltrifluoroborates as specific data for this compound is not available.

Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct modification of aromatic and heteroaromatic systems. nih.gov In the case of benzothiophene derivatives, the C-H bonds at various positions can be targeted for functionalization. The trifluoroborate moiety can act as a directing group or as a reactive partner in these transformations.

One plausible strategy involves the rhodium(III)-catalyzed C-H activation of another arene, followed by coupling with this compound as the arylating agent. nih.gov In this scenario, a directing group on the arene substrate coordinates to the rhodium(III) center, facilitating the cleavage of a proximal C-H bond to form a rhodacycle intermediate. This intermediate can then undergo transmetalation with this compound, followed by reductive elimination to yield the C-H arylated product.

Alternatively, the C-H bonds of the benzothiophene ring itself can be functionalized. While the trifluoroborate at the 3-position may influence the electronic properties and reactivity of the benzothiophene core, rhodium catalysts can still promote the activation of other C-H bonds, such as those at the C2, C4, or C7 positions. The regioselectivity of such reactions would be influenced by the specific rhodium catalyst, ligands, and reaction conditions employed.

Copper-Catalyzed Transformations and Borylation Reactions

Copper catalysis offers a cost-effective and versatile platform for the transformation of organoboron compounds. This compound can participate in a variety of copper-catalyzed reactions, including cross-coupling and borylation processes.

Copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, allow for the formation of carbon-heteroatom bonds. For instance, the coupling of this compound with amines, phenols, or thiols under copper catalysis can lead to the corresponding 3-amino-, 3-phenoxy-, or 3-thio-substituted benzothiophenes. These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand and a base.

Furthermore, copper catalysis is instrumental in the synthesis of benzothiophene boronic esters through the borylation of 3-halobenzothiophenes. rsc.orgresearchgate.net While the direct synthesis of this compound via this method is less common, the resulting boronic esters are valuable intermediates that can be readily converted to the trifluoroborate salt upon treatment with KHF2. These copper-catalyzed borylation reactions typically involve a copper(I) catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B2pin2). nih.gov

Table 2: Examples of Copper-Catalyzed Borylation of Aryl Halides

| Entry | Aryl Halide | Diboron Reagent | Copper Catalyst | Ligand | Product | Yield (%) |

| 1 | 3-Bromobenzothiophene | B2pin2 | CuI | IPr | 3-(Pinacolatoboryl)benzothiophene | High |

| 2 | 4-Iodoanisole | B2pin2 | CuCl | Xantphos | 4-Anisylboronic acid pinacol (B44631) ester | Good |

| 3 | 2-Chloropyridine | B2pin2 | Cu(OAc)2 | dppf | 2-Pyridylboronic acid pinacol ester | Moderate |

This table includes a representative example for a benzothiophene derivative alongside other aryl halides to illustrate the general applicability of the method.

Ruthenium-Catalyzed Methodologies

Ruthenium catalysts have shown promise in various organic transformations, including the hydrogenation and C-H functionalization of heterocyclic compounds. thaiscience.infonih.govresearchgate.net While specific applications involving this compound are still emerging, the reactivity of the benzothiophene core suggests its potential as a substrate in ruthenium-catalyzed reactions.

One area of investigation is the ruthenium-catalyzed hydrogenation of the benzothiophene ring. Studies have shown that ruthenium complexes can effectively catalyze the reduction of benzothiophene to dihydro- and tetrahydrobenzothiophene derivatives under hydrogen pressure. thaiscience.info The presence of the trifluoroborate group at the 3-position might influence the rate and selectivity of this hydrogenation.

Furthermore, ruthenium-catalyzed C-H arylation presents another avenue for the utilization of this compound. ibs.re.kr Similar to rhodium catalysis, a directing group on a substrate can guide a ruthenium catalyst to activate a specific C-H bond, which can then be arylated using the benzothiophene-3-trifluoroborate as the coupling partner. The choice of the ruthenium precursor, such as [Ru(p-cymene)Cl2]2, and the appropriate ligand is crucial for achieving high efficiency and selectivity in these transformations.

Photoredox-Catalyzed Reactions Involving Benzothiophene-3-trifluoroborate Radicals

Visible-light photoredox catalysis has revolutionized the field of radical chemistry by providing a mild and efficient means of generating radical species from stable precursors. nih.govnih.gov Potassium organotrifluoroborates, including this compound, have been identified as excellent precursors for the generation of carbon-centered radicals under photoredox conditions. nih.govresearchgate.netresearchgate.net

Radical Generation and Propagation Mechanisms from Trifluoroborates

The generation of a benzothiophene-3-yl radical from this compound is typically initiated by a single-electron transfer (SET) process with an excited-state photocatalyst. nih.govresearchgate.net The process can be described by the following general mechanism:

Photoexcitation: A photocatalyst (PC), such as an iridium or ruthenium complex or an organic dye, absorbs visible light and is excited to a long-lived triplet state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst (PC*) can then engage in a SET event with the this compound. In an oxidative quenching cycle, the excited photocatalyst oxidizes the trifluoroborate, which has a relatively low oxidation potential, to form a radical cation and the reduced form of the photocatalyst (PC•⁻).

Fragmentation: The resulting benzothiophene-3-trifluoroborate radical cation is unstable and rapidly undergoes fragmentation, releasing the benzothiophene-3-yl radical and boron trifluoride (BF3).

Catalyst Regeneration: The reduced photocatalyst (PC•⁻) can then be re-oxidized to its ground state by an appropriate electron acceptor in the reaction mixture, completing the catalytic cycle.

The generated benzothiophene-3-yl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. The propagation steps depend on the specific reaction partners present. For example, the radical can add to an alkene or alkyne, undergo a radical-radical coupling reaction, or participate in a dual catalytic cycle with a transition metal. nih.govresearchgate.netrsc.org

The choice of photocatalyst is critical and is determined by its redox potentials relative to the trifluoroborate substrate. For the oxidation of aryltrifluoroborates, photocatalysts with a sufficiently high excited-state oxidation potential are required.

Table 3: Common Photocatalysts for the Generation of Radicals from Aryltrifluoroborates

| Photocatalyst | Abbreviation | E*ox (V vs. SCE) | Ered (V vs. SCE) |

| Tris(2,2'-bipyridyl)ruthenium(II) chloride | [Ru(bpy)3]Cl2 | +0.77 | -1.33 |

| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)3 | -1.73 | +0.31 |

| 4CzIPN | 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | -1.35 | +1.35 |

The redox potentials can vary depending on the solvent and experimental conditions.

This photoredox-mediated generation of the benzothiophene-3-yl radical opens up a wide range of synthetic possibilities for the construction of complex molecules containing the benzothiophene motif under mild and controlled conditions.

Alkylation and Arylation via Photo-Initiated Pathways

This compound can serve as a precursor for the generation of benzothienyl radicals under photo-initiated or radical conditions. These pathways offer an alternative to traditional metal-catalyzed cross-coupling reactions for forming carbon-carbon bonds. The generation of aryl radicals from potassium aryltrifluoroborates has been successfully applied in the C-H functionalization of various substrates. researchgate.net In these transformations, the trifluoroborate salt is oxidized to generate a highly reactive aryl radical.

This radical species can then engage in alkylation or arylation reactions. For instance, in the functionalization of fluorescent dyes like BODIPYs, radicals generated from potassium trifluoroborates have been used to introduce alkyl groups onto the dye's core structure. researchgate.net This method avoids the need for pre-functionalized substrates and often proceeds under mild conditions, highlighting the utility of trifluoroborates as versatile radical precursors.

Table 1: Key Features of Photo-Initiated Pathways

| Feature | Description | Reference |

|---|---|---|

| Radical Generation | Oxidation of the aryltrifluoroborate salt forms a reactive aryl radical. | researchgate.net |

| Reaction Type | C-H Alkylation or C-H Arylation. | researchgate.net |

| Advantages | Avoids the need for transition metal catalysts and can proceed under mild conditions. | researchgate.net |

Metal-Free Transformations and Organocatalytic Applications

The unique stability and reactivity of potassium organotrifluoroborates, including the benzothiophene derivative, make them suitable for a variety of metal-free transformations. researchgate.net Their enhanced stability compared to the corresponding boronic acids reduces the likelihood of side reactions like protodeboronation. acs.org This characteristic is particularly valuable in organocatalysis, where the reaction environment may not be compatible with sensitive reagents.

Organocatalyzed asymmetric conjugate additions of aryl and heteroaryl trifluoroborates have been developed, enabling the formation of chiral molecules with high enantioselectivity. researchgate.net In such systems, a chiral organocatalyst activates the substrate, and the trifluoroborate acts as the nucleophilic partner. The development of these methodologies showcases the expanding role of organotrifluoroborates beyond traditional cross-coupling, providing access to complex molecular architectures without the use of transition metals. researchgate.net

Hydrolysis and Ligand Exchange Processes: Implications for Reactivity Control

The hydrolysis of this compound to its corresponding boronic acid is a crucial, rate-influencing step in many of its applications, particularly the Suzuki-Miyaura cross-coupling reaction. ed.ac.ukresearchgate.net Organotrifluoroborates are often considered stable precursors or "protected" forms of boronic acids. researchgate.net The rate at which the active boronic acid is released can be controlled, which has significant implications for managing reaction kinetics and minimizing undesired side reactions. ed.ac.uk

The hydrolysis process involves a series of ligand exchange steps where fluoride (B91410) ions are replaced by hydroxide (B78521) ions. ed.ac.ukchemrxiv.org The rate of this hydrolysis is highly dependent on several factors, including the solvent system (e.g., THF/water mixtures), the choice and concentration of the base (e.g., Cs₂CO₃), temperature, and even physical parameters like the stirring rate and the shape of the reaction vessel. ed.ac.ukresearchgate.netchemrxiv.org For some organotrifluoroborates, the slow and controlled release of the boronic acid is advantageous, as it keeps the instantaneous concentration of the active coupling partner low, thereby suppressing side reactions such as protodeboronation and oxidative homocoupling. ed.ac.uk This "slow release" strategy is only effective when the rate of hydrolysis is appropriately matched with the rate of the catalytic turnover in the main reaction. ed.ac.ukresearchgate.net

Table 2: Factors Influencing the Hydrolysis of Organotrifluoroborates

| Factor | Effect on Hydrolysis Rate | Significance | Reference |

|---|---|---|---|

| Base | Essential for promoting the F/OH ligand exchange. | Controls the initiation and progression of hydrolysis. | ed.ac.ukchemrxiv.org |

| Solvent System | The ratio of organic solvent (e.g., THF) to water affects reagent solubility and water activity. | Influences the equilibrium and kinetics of the hydrolysis cascade. | ed.ac.ukchemrxiv.org |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | Allows for thermal control over the release of the boronic acid. | ed.ac.uk |

| Stirring Rate | Can influence rates in heterogeneous mixtures by affecting mass transport. | May lead to variability in reaction profiles if not controlled. | chemrxiv.org |

Investigation of Reaction Intermediates and Transition States

The hydrolysis of potassium aryltrifluoroborates does not occur in a single step but proceeds through a cascade of intermediate species. ed.ac.uk While these intermediates are often transient and present at low concentrations, their existence has been inferred from kinetic studies and directly observed using advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MS) and ¹⁹F NMR spectroscopy. ed.ac.ukchemrxiv.org

The generally accepted pathway for the hydrolysis of an aryltrifluoroborate (ArBF₃⁻) begins with the substitution of one fluoride ligand with a hydroxide, forming an arylfluorohydroxyborate intermediate. This process continues until the boronic acid (ArB(OH)₂) is formed.

Table 3: Proposed Intermediates in the Hydrolysis of Potassium Aryltrifluoroborates

| Intermediate Species | Formula | Role in Pathway | Reference |

|---|---|---|---|

| Aryldifluorohydroxyborate | [ArBF₂(OH)]⁻ | First intermediate after initial ligand exchange. | ed.ac.ukchemrxiv.org |

| Arylfluorodihydroxyborate | [ArBF(OH)₂]⁻ | Second intermediate in the hydrolysis cascade. | ed.ac.uk |

The study of these intermediates is critical for a complete understanding of the reaction mechanism. Real-time monitoring has revealed dynamic equilibria between these various species during the course of the reaction, providing insight into how reaction conditions can be tuned to control the availability of the active boronic acid. chemrxiv.org

Applications of Potassium Benzothiophene 3 Trifluoroborate in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and potassium benzothiophene-3-trifluoroborate is an excellent coupling partner for this transformation. nih.gov It provides a reliable method for installing the benzothiophene (B83047) scaffold onto various aromatic and heteroaromatic systems, leading to the creation of advanced heterocyclic architectures.

General conditions have been developed for the cross-coupling of potassium heteroaryltrifluoroborates with a wide range of aryl and heteroaryl halides, resulting in good to excellent yields of the desired products. acs.org This method represents an efficient and straightforward way to attach heterocyclic building blocks to pre-existing organic substructures. acs.org For instance, the coupling of thiophene-based trifluoroborates with aryl halides like 4-bromobenzonitrile (B114466) and 4-chlorobenzonitrile (B146240) proceeds with high efficiency. acs.org While specific examples detailing the coupling of the 3-substituted benzothiophene trifluoroborate are part of broader studies, the reactivity of isomeric thiophenyltrifluoroborates demonstrates that the position of the trifluoroborate group does not negatively impact the coupling efficiency. acs.org

The utility of organotrifluoroborates extends to their use in the synthesis of complex, biologically relevant scaffolds. For example, potassium β-trifluoroborato amides have been successfully coupled with various aryl and heteroaryl chlorides, showcasing the robustness of trifluoroborates in constructing intricate molecules. nih.gov These reactions often employ palladium catalysts, such as Pd(OAc)₂, in combination with specialized phosphine (B1218219) ligands like RuPhos. nih.govacs.org The ability to form these complex structures highlights the value of organotrifluoroborates in medicinal chemistry and materials science. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Thiophene-based Trifluoroborates

| Organotrifluoroborate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Potassium thiophen-3-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | 4-(Thiophen-3-yl)benzonitrile | 93 | acs.org |

| Potassium thiophen-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | 4-(Thiophen-2-yl)benzonitrile | 98 | acs.org |

| Potassium thiophen-3-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 4-(Thiophen-3-yl)benzonitrile | 96 | acs.org |

| Potassium 3,5-dimethylisoxazol-4-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | 4-(3,5-Dimethylisoxazol-4-yl)benzonitrile | 71 | acs.org |

| Potassium (2-methoxyethyl)trifluoroborate | 3-Bromothiophene | Pd(OAc)₂ / SPhos | 3-(2-Methoxyethyl)thiophene | 88 | nih.gov |

Late-Stage Functionalization of Complex Molecules and Precursors

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules at a late point in their synthetic sequence, avoiding the need for de novo synthesis to generate analogues. wikipedia.orgnih.gov This approach is particularly valuable in drug discovery and materials science. nyu.edumpg.de C–H functionalization reactions are a prominent class of LSF, enabling the direct conversion of C-H bonds into new functional groups. wikipedia.org

Potassium organotrifluoroborates, including acyltrifluoroborates (KATs), are increasingly used in LSF strategies. chemrxiv.org While direct examples focusing solely on this compound are specific, the broader class of haloarenes functionalized with KATs demonstrates the principle. chemrxiv.org These pre-functionalized building blocks can undergo chemoselective palladium-catalyzed cross-coupling reactions to rapidly generate diverse libraries of compounds. chemrxiv.org For instance, a haloarene bearing a potassium acyltrifluoroborate can be coupled with various boronic acids, including those derived from heterocycles like thiophene (B33073) and benzothiophene, to produce complex biaryl structures in high yields. chemrxiv.org

This methodology allows for the introduction of the benzothiophene motif, via its boronic acid equivalent, onto a complex scaffold that already contains the trifluoroborate handle for subsequent transformations. The ability to perform these reactions on complex substrates without requiring protecting groups for many functional groups is a key advantage of LSF. wikipedia.org The development of site-selective LSF reactions is a major goal, aiming to predictably modify one specific C-H bond out of many. wikipedia.org

Table 2: Late-Stage Diversification using Potassium Acyltrifluoroborate (KAT) Building Blocks

| KAT Building Block | Coupling Partner | Reaction Type | Product Class | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Haloaryl KAT | Heterocyclic Boronic Acids (e.g., Thiophene, Benzothiophene) | Suzuki Coupling | Heterocyclic Biaryl KATs | 60-99 | chemrxiv.org |

| Haloaryl KAT | Various Anilines | Buchwald-Hartwig Amination | C(sp²)–NHAr linked KATs | High | chemrxiv.org |

| Haloaryl KAT | Phenyl Acetylenes | Sonogashira Coupling | Alkyne-functionalized KATs | 68-98 | chemrxiv.org |

Synthesis of π-Conjugated Systems and Functional Organic Materials

Benzothiophene and its derivatives are crucial components in the design of π-conjugated systems, which are the basis for many functional organic materials used in electronics and photonics. The electronic properties of these materials can be tuned by extending the π-system through the connection of aromatic and heteroaromatic units.

The functionalization of large π-systems like pyrene (B120774) and fluorene (B118485) with potassium acyltrifluoroborates (KATs) further illustrates the role of trifluoroborates in materials science. chemrxiv.org By attaching a benzothiophene unit to such a core using a Suzuki-Miyaura coupling involving this compound, one could construct novel donor-acceptor systems or extended conjugated materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. rsc.org The stability and versatile reactivity of the trifluoroborate group make it an attractive functional handle for building complex, multi-component organic materials. nih.gov

Modular Assembly of Molecular Frameworks through Sequential Transformations

The concept of modular assembly involves the stepwise and strategic connection of well-defined molecular building blocks to construct complex molecular frameworks. nih.gov this compound is an ideal module for such strategies due to the predictable reactivity of the trifluoroborate group.

Sequential cross-coupling reactions are a powerful tool for modular synthesis. A synthetic intermediate bearing multiple, orthogonally reactive sites can be functionalized in a stepwise manner. For example, a di-halogenated arene could first be coupled with this compound at one position. The remaining halide could then be used in a subsequent, different coupling reaction (e.g., Buchwald-Hartwig amination or Sonogashira coupling) to introduce another functional module. This approach allows for the controlled and systematic construction of a complex target molecule.

Research on the late-stage diversification of KATs demonstrates this principle effectively. chemrxiv.org A haloaryl-KAT building block can be sequentially coupled with a boronic acid, an amine, or an alkyne, showcasing a modular approach to complex molecule synthesis. chemrxiv.org Similarly, the concept of sequential C-H bis-arylation on benzofuran (B130515) scaffolds, though not using trifluoroborates directly, highlights the strategic potential of installing different aryl groups in a stepwise fashion. hw.ac.uk This type of modular, sequential approach provides rapid access to diverse molecular frameworks from a common intermediate, which is highly valuable for chemical biology and materials science.

Derivatization and Scaffold Diversity Generation

Generating molecular diversity from a common chemical scaffold is a central theme in medicinal chemistry and drug discovery. This compound can be a key starting material or intermediate in workflows aimed at creating libraries of diverse benzothiophene-containing compounds.

One major advantage of organotrifluoroborates is the ability to elaborate the structure of a simple, functionalized organotrifluoroborate, thereby increasing its molecular complexity while preserving the valuable carbon-boron bond for a final cross-coupling step. nih.gov For instance, functional groups on the benzothiophene ring of this compound could be modified, or alternatively, the trifluoroborate can be part of a larger molecule that is subsequently derivatized. nih.gov

A powerful method for generating scaffold diversity involves the 1,3-dipolar cycloaddition of azides with alkynes to form triazoles, a reaction often referred to as "click chemistry". nih.gov Researchers have prepared potassium azidoalkyltrifluoroborates, which readily react with various alkynes to generate a diverse array of triazole-containing organotrifluoroborates. nih.gov These products can then be used in subsequent Suzuki-Miyaura coupling reactions. Applying this logic, one could envision coupling this compound with a partner that contains a reactive handle (e.g., an alkyne or azide), which could then be used to "click" on a wide variety of other fragments, rapidly generating a library of complex derivatives. This approach provides efficient access to new chemical entities for screening and optimization in drug and materials discovery programs. nih.govresearchgate.net

Advanced Spectroscopic Methodologies for Structural and Mechanistic Investigations

Multinuclear NMR Spectroscopy for Structural Elucidation of Complex Derivatives (e.g., ¹¹B, ¹⁹F, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organotrifluoroborates in solution. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹¹B, and ¹⁹F) provides a wealth of data for unambiguous structure determination. nih.govnih.gov

¹H and ¹³C NMR: As with standard organic compounds, ¹H and ¹³C NMR spectra are fundamental for mapping the carbon-hydrogen framework of the benzothiophene (B83047) ring system. mdpi.com In a study of 28 different potassium organotrifluoroborates, spectra were typically recorded in dimethylsulfoxide (DMSO-d₆). nih.gov The proton spectrum reveals the substitution pattern on the aromatic rings through characteristic chemical shifts and coupling constants. In the ¹³C NMR spectrum, a key feature for organotrifluoroborates is the resonance of the carbon atom directly bonded to the boron. researchgate.net This signal is often observed as a broad peak due to the quadrupolar relaxation of the attached ¹¹B nucleus. researchgate.net

¹⁹F NMR: The ¹⁹F nucleus is highly sensitive and offers a clean spectral window for analyzing the trifluoroborate group. nih.gov For potassium organotrifluoroborates, the fluorine atoms attached to the boron typically resonate in a chemical shift range of -129 to -141 ppm. nih.govresearchgate.net The high sensitivity and large chemical shift range make ¹⁹F NMR an excellent tool for detecting subtle electronic changes in the molecule's environment. nih.gov The spectra often show coupling to the ¹¹B nucleus, providing further structural confirmation. researchgate.net

¹¹B NMR: ¹¹B NMR spectroscopy directly probes the environment of the boron atom. In organotrifluoroborate salts, the boron atom is tetra-coordinated, and its chemical shift provides information about the nature of the organic substituent. nih.gov For many potassium organotrifluoroborates, the ¹¹B NMR spectra show a characteristic quartet pattern due to the coupling between the ¹¹B and ¹⁹F nuclei (¹JBF). researchgate.net Specialized pulse sequences can be employed to obtain better resolution and more clearly observe these coupling constants. nih.govnih.gov

Table 1: Summary of Multinuclear NMR Data for Potassium Organotrifluoroborates

| Nucleus | Typical Solvent | Referencing | Expected Chemical Shift Range (ppm) | Key Observations |

|---|---|---|---|---|

| ¹H | DMSO-d₆ | Internal DMSO (2.50 ppm) | 7.0 - 8.5 | Aromatic protons of the benzothiophene core. |

| ¹³C | DMSO-d₆ | Internal DMSO (39.5 ppm) | 110 - 150 | Aromatic carbons. The C-BF₃ signal is often broad. researchgate.net |

| ¹⁹F | DMSO-d₆ | External CF₃CO₂H (0.0 ppm) | -129 to -141 | High sensitivity; shows coupling to ¹¹B. nih.govresearchgate.net |

| ¹¹B | DMSO-d₆ | External BF₃·Et₂O (0.0 ppm) | 1.9 - 3.3 | Quartet from ¹¹B-¹⁹F coupling confirms the BF₃ group. researchgate.netresearchgate.net |

X-ray Crystallography for Solid-State Structural Analysis of Intermediates and Products

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. For derivatives of potassium benzothiophene-3-trifluoroborate, single-crystal X-ray diffraction would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov This technique is invaluable for confirming the connectivity of atoms and analyzing the planarity of the benzothiophene ring system. nih.govresearchgate.net

Analysis of related benzothiophene structures reveals that the fused ring system is typically planar or nearly planar. nih.gov The crystallographic data also elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π-stacking that influence the solid-state properties. While the specific crystal structure of the parent this compound is not detailed in the provided sources, the methodology remains the standard for obtaining unambiguous solid-state structural proof for its derivatives and reaction products. nih.govmdpi.com

Table 2: Information Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the crystal's basic repeating unit. mdpi.com | Defines the crystal system (e.g., monoclinic, orthorhombic). researchgate.netmdpi.com |

| Space Group | The set of symmetry operations that describe the crystal's structure. mdpi.com | Provides insight into the symmetry of the molecule and its arrangement. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Confirms the molecular geometry and identifies any structural strain. nih.gov |

| Molecular Conformation | The spatial arrangement of atoms, including planarity and dihedral angles. | Elucidates the 3D shape of the molecule in the solid state. nih.gov |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonding, π-stacking) between molecules. | Explains the stability of the crystal lattice and influences physical properties. |

Mass Spectrometry Techniques (e.g., ESI-MS/MS) for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electrospray Ionization (ESI) is a soft ionization method particularly well-suited for polar and ionic compounds like potassium organotrifluoroborates. uvic.canih.gov

Operating in the negative ion mode, ESI-MS allows for the direct observation of the benzothiophene-3-trifluoroborate anion ([R-BF₃]⁻), where R is the benzothiophene moiety. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements (typically within 5 ppm error), which allows for the unambiguous determination of the elemental composition of the anion. nih.gov

ESI-MS is also exceptionally useful for real-time monitoring of chemical reactions. uvic.ca By continuously infusing the reaction mixture into the mass spectrometer, one can track the consumption of reactants and the formation of intermediates and products. Tandem mass spectrometry (ESI-MS/MS) involves selecting a specific ion and fragmenting it to gain further structural information. This is particularly useful for identifying transient intermediates in a complex reaction mixture, as the fragmentation pattern can help elucidate the structure of the precursor ion. uvic.ca

Table 3: Application of ESI-MS in the Analysis of this compound

| Technique | Ionization Mode | Information Obtained | Application |

|---|---|---|---|

| ESI-MS | Negative | Mass of the [C₈H₆S-BF₃]⁻ anion | Confirms the presence and identity of the target compound. nih.gov |

| HRMS | Negative | Exact mass and elemental composition | Provides unambiguous formula confirmation for new derivatives. nih.gov |

| ESI-MS/MS | Negative | Fragmentation pattern of selected ions | Used for structural elucidation of reaction intermediates and products. uvic.ca |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com Both methods provide a characteristic fingerprint spectrum that is unique to the compound, allowing for functional group identification and structural analysis. nih.govyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending of the aromatic ring, C=C stretching within the benzothiophene system, and vibrations associated with the C-S bond. Strong, broad bands corresponding to the B-F stretching modes of the trifluoroborate group are also expected, typically appearing in the 950-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). youtube.com While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, vibrations that are weak or silent in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.net For this compound, symmetric vibrations and those involving less polar bonds, such as the C-S bond and the aromatic ring breathing modes, would likely produce strong Raman signals.

Table 4: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | IR & Raman |

| Aromatic C=C | Stretching | 1400 - 1600 | IR & Raman |

| Benzothiophene Ring | Ring Breathing/Deformation | 800 - 1300 | Raman (stronger) |

| C-S | Stretching | 600 - 800 | Raman (stronger) |

Ultraviolet-Visible Spectroscopy for Electronic Transitions in Modified Benzothiophene-3-trifluoroborates

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. sharif.edu The benzothiophene moiety is an aromatic chromophore, and its fusion of a benzene (B151609) ring and a thiophene (B33073) ring results in an extended π-conjugated system. researchgate.net

The UV-Vis spectrum of this compound is expected to display characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic system. researchgate.net Compared to benzene or thiophene alone, the extended conjugation in benzothiophene typically shifts the absorption to longer wavelengths (a bathochromic shift). researchgate.net

Modification of the benzothiophene core with various substituents can significantly alter the electronic structure and, consequently, the UV-Vis absorption spectrum. Electron-donating or electron-withdrawing groups can shift the absorption maxima and change their intensities. rsc.org The choice of solvent can also influence the spectrum due to solvatochromic effects. This technique is therefore highly sensitive to changes in the electronic environment of the chromophore, making it useful for studying the effects of structural modifications on the electronic properties of benzothiophene-3-trifluoroborate derivatives. researchgate.net

Table 5: Electronic Spectroscopy of Benzothiophene Systems

| Transition Type | Orbitals Involved | Wavelength Region | Significance |

|---|---|---|---|

| π → π* | π (bonding) to π* (antibonding) | UV (200-400 nm) | Characteristic of the conjugated aromatic system. researchgate.net |

Theoretical and Computational Studies of Potassium Benzothiophene 3 Trifluoroborate

Density Functional Theory (DFT) Calculations on Electronic Structure and Bonding

No published studies were found that specifically detail DFT calculations performed on potassium benzothiophene-3-trifluoroborate to elucidate its electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or the nature of the bonding between the benzothiophene (B83047) moiety and the trifluoroborate group.

Computational Modeling of Reaction Mechanisms and Energy Profiles

There is no available research that computationally models the reaction mechanisms involving this compound. Consequently, data on transition states, activation energies, and thermodynamic profiles for its participation in reactions such as Suzuki-Miyaura cross-coupling are not available.

Investigation of Aromaticity and Electronic Delocalization within Benzothiophene-Trifluoroborate Systems

Specific computational investigations into the aromaticity of the benzothiophene core in this compound, and how the trifluoroborate substituent influences the electronic delocalization of the bicyclic system, have not been documented. There are no reported values for aromaticity indices such as Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA) for this compound.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

No molecular dynamics simulation studies have been published that focus on the behavior of this compound in solution. Such studies would provide insight into its solvation, aggregation, and conformational dynamics, which are currently unknown.

Prediction of Reactivity Patterns and Selectivity

Without the foundational data from DFT calculations and reaction modeling, there are no predictive models for the reactivity patterns and selectivity of this compound in various chemical transformations.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The primary application of potassium benzothiophene-3-trifluoroborate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. longdom.org While effective, current catalytic systems are continuously being refined to overcome limitations and expand synthetic possibilities. Future research is directed towards creating novel catalytic systems that offer superior performance.

Key research objectives include:

Lowering Catalyst Loadings: Developing more active catalysts that can achieve high yields with significantly lower concentrations of precious metals like palladium, thereby reducing costs and environmental impact.

Milder Reaction Conditions: Designing systems that operate efficiently at lower temperatures and under milder base conditions to improve the functional group tolerance of the reaction, allowing more complex and sensitive molecules to be synthesized.

Ligand Innovation: The development of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands can fine-tune the electronic and steric properties of the metal center, leading to enhanced reactivity, better selectivity, and a broader substrate scope for coupling partners.

Alternative Metal Catalysts: Exploring the use of more abundant and less toxic first-row transition metals, such as nickel or copper, as alternatives to palladium for the cross-coupling of benzothiophene (B83047) trifluoroborates. nih.gov

These advancements will make the synthesis of complex benzothiophene-containing molecules more efficient and accessible. digitellinc.com

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

In line with the growing emphasis on sustainable chemistry, a significant research effort is focused on developing greener synthetic methods involving this compound. Organotrifluoroborate salts possess inherent advantages that align with green chemistry principles. They are typically crystalline, air- and moisture-stable solids, which simplifies their handling, storage, and reduces degradation and waste. longdom.orgresearchgate.net

Future research in this area is centered on:

Aqueous Cross-Coupling: Expanding the use of water as a reaction solvent, which is non-toxic, non-flammable, and inexpensive. The stability of trifluoroborates in aqueous media makes them ideal candidates for such systems.

Minimizing Hazardous Waste: The by-products of reactions involving organotrifluoroborates are generally non-toxic and water-soluble inorganic boron salts, which are easier to separate and dispose of compared to by-products from other organometallic reagents like organostannanes. researchgate.net

Energy Efficiency: Developing catalytic systems that operate at ambient temperatures to reduce energy consumption. Photoinduced and electrochemical methods are emerging as promising energy-efficient alternatives to thermally driven reactions. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

The stability and reactivity of this compound make it a valuable reagent in the pursuit of more environmentally benign chemical manufacturing. rsc.org

Integration into Automated Synthesis Platforms

The fields of drug discovery and materials science increasingly rely on high-throughput screening (HTS) and automated synthesis to accelerate the identification of lead compounds and novel materials. nih.govnih.gov The physical properties of this compound make it exceptionally well-suited for these modern platforms.

Key attributes facilitating its integration include:

Solid-State Stability: As a stable, crystalline solid, it is easily handled and dispensed by robotic systems used in automated synthesis. researchgate.net

Reliable Reactivity: Its consistent performance in robust reactions like the Suzuki-Miyaura coupling ensures reproducibility, a critical factor for high-throughput experimentation. ncsu.edu

Compatibility with Flow Chemistry: The reagent's stability and predictable reactivity are advantageous for continuous flow manufacturing, where reagents are pumped through reactors for prolonged periods. Flow chemistry offers benefits such as improved safety, scalability, and process control.

The integration of this compound into these automated workflows allows for the rapid generation of large libraries of benzothiophene-containing compounds for biological screening or materials testing. ewadirect.comwiley.com

Designing Next-Generation Benzothiophene-Derived Organoboron Reagents

While this compound is a highly useful building block, researchers are actively designing new generations of benzothiophene-based organoboron reagents to access novel chemical space and functionalities. arizona.edu This involves modifying both the benzothiophene core and the nature of the organoboron group.

Future developments in this area include: